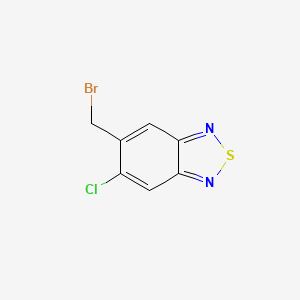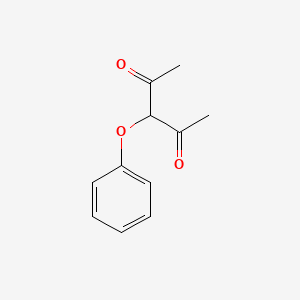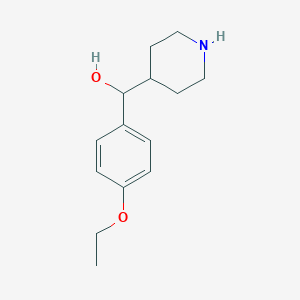
1-(3-Dipropylaminopropyl)homopiperazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1-(3-Dipropylaminopropyl)homopiperazine derivatives have been explored for their potential in treating various medical conditions. For example, a novel series of beta-amino amides incorporating fused heterocycles, including triazolopiperazines, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes. These compounds, characterized by their potent inhibitory activity, excellent selectivity over other proline-selective peptidases, and in vivo efficacy in animal models, highlight the therapeutic potential of this compound derivatives in diabetes management (Dooseop Kim et al., 2005).
Molecular and Biomolecular Spectroscopy
Research into the vibrational spectra and molecular orbital analysis of 1-Amino-4-methylpiperazine (a compound structurally related to this compound) using ab initio HF and DFT methods has provided insights into the electronic properties and reactivity of such molecules. The study on 1-Amino-4-methylpiperazine revealed details about its electronic exchange interaction, charge delocalization, and potential for chemical reactivity, which can be extrapolated to understand the chemical behavior of this compound derivatives (G. Mahalakshmi & V. Balachandran, 2015).
Environmental Science and Biodegradation
The study of the biodegradation of s-triazine ring compounds, which are structurally related to this compound, sheds light on the environmental fate of these chemicals. Microbes metabolize s-triazine herbicides such as atrazine via enzyme-catalyzed hydrolysis reactions, leading to cyanuric acid as an intermediate. This process, which ultimately yields ammonia and carbon dioxide, highlights the ecological impact and degradation pathways of compounds related to this compound and emphasizes the importance of understanding their environmental behavior (L. Wackett et al., 2001).
Chemical Synthesis and Organic Chemistry
The synthesis of 3-Ylidenepiperazine-2,5-diones, which share a piperazine core with this compound, provides valuable information on the synthetic versatility and potential applications of piperazine derivatives in organic synthesis. These compounds are prone to addition reactions and can serve as precursors for natural products, analogues, or interesting α-amino or α-keto acid derivatives, demonstrating the broad utility of piperazine derivatives in chemical synthesis (J. Liebscher & Shangde Jin, 1999).
Mecanismo De Acción
Target of Action
Homopiperazine derivatives have been identified as promising candidates for proteasome inhibitors . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.
Mode of Action
This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor . Homopiperazine derivatives have been found to inhibit all three catalytic subunits (ß1, ß2, and ß5) of the proteasome by direct binding .
Biochemical Pathways
As a potential proteasome inhibitor, it could affect the ubiquitin-proteasome pathway, which is responsible for degrading most intracellular proteins .
Result of Action
As a potential proteasome inhibitor, it could prevent the breakdown of proteins, leading to an accumulation of unwanted proteins in cells .
Análisis Bioquímico
Biochemical Properties
1-(3-Dipropylaminopropyl)homopiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potential proteasome inhibitor, interacting with the catalytic subunits of the proteasome, including β1, β2, and β5 . These interactions are crucial for its inhibitory effects on proteasome activity, which can lead to the accumulation of polyubiquitinated proteins and subsequent cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a proteasome inhibitor can induce cytotoxic effects in cancer cell lines by disrupting protein degradation and promoting proteotoxic stress . Additionally, it can affect cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of proteasome activity by binding to the catalytic subunits β1, β2, and β5 . This binding prevents the proteasome from degrading polyubiquitinated proteins, leading to their accumulation and triggering cellular stress responses. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under specific conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of proteasome activity, resulting in prolonged cellular stress and potential cytotoxicity. These temporal effects are essential for understanding its therapeutic potential and optimizing its use in research and clinical applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit minimal toxicity and therapeutic benefits, such as inhibiting tumor growth in cancer models . At higher doses, it can cause adverse effects, including toxicity and organ damage. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via membrane transporters and distributed to organelles where it exerts its effects. Understanding these transport mechanisms is crucial for predicting its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the proteasome-rich regions of the cell is essential for its inhibitory effects on proteasome activity. Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
3-(1,4-diazepan-1-yl)-N,N-dipropylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31N3/c1-3-9-16(10-4-2)12-6-13-17-11-5-7-15-8-14-17/h15H,3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZVQJBPSCHNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374454 | |
| Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-53-9 | |
| Record name | Hexahydro-N,N-dipropyl-1H-1,4-diazepine-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Dipropylaminopropyl)homopiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[[5-(Trifluoromethyl)-2-pyridyl]oxy]acetonitrile](/img/structure/B1607808.png)
![2-([5-(Trifluoromethyl)-2-pyridyl]sulfonyl)acetonitrile](/img/structure/B1607809.png)


![5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1607812.png)

![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride](/img/structure/B1607814.png)
